molecular formula C21H13F7O B1457103 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl CAS No. 303186-19-8

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl

Cat. No.: B1457103
CAS No.: 303186-19-8
M. Wt: 414.3 g/mol
InChI Key: ZTUBOAYBUBUTPH-UHFFFAOYSA-N
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Description

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C21H13F7O. It is a white to almost white powder or crystalline solid. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly interesting for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,5-difluoro-4’-ethylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) in ethyl acetate. The mixture is stirred at 65°C for 6 hours. After the reaction is stopped with an alkali, the organic layer is distilled off under reduced pressure, and the residue is purified by silica gel column chromatography and recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include iodine pentafluoride, triethylamine trihydrofluoride, and various alkalis for stopping reactions. Conditions typically involve moderate temperatures (around 65°C) and solvents like ethyl acetate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted biphenyl derivatives .

Scientific Research Applications

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl is primarily related to its interaction with molecular targets through its fluorine atoms. These interactions can affect various molecular pathways, although specific details on the exact mechanisms are still under investigation .

Properties

IUPAC Name

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-(4-ethylphenyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F7O/c1-2-11-3-5-12(6-4-11)13-7-15(22)19(16(23)8-13)21(27,28)29-14-9-17(24)20(26)18(25)10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBOAYBUBUTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138261
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303186-19-8
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303186-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl
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